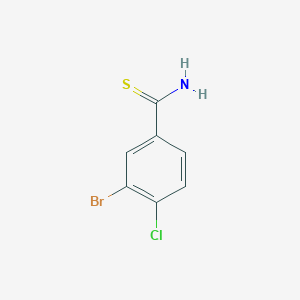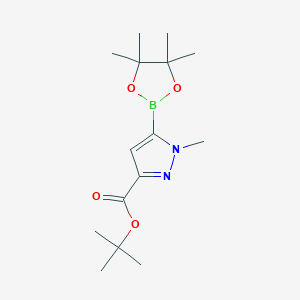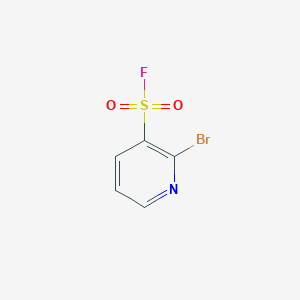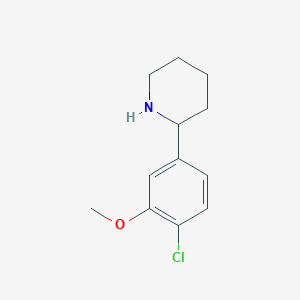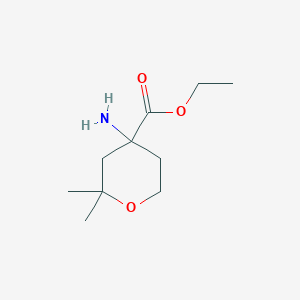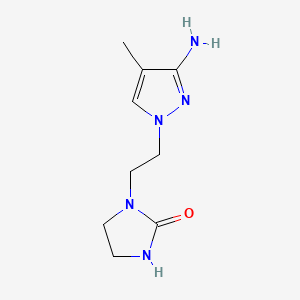![molecular formula C12H18BrN3O2 B13530717 tert-butylN-{2-[(3-bromopyridin-2-yl)amino]ethyl}carbamate](/img/structure/B13530717.png)
tert-butylN-{2-[(3-bromopyridin-2-yl)amino]ethyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butylN-{2-[(3-bromopyridin-2-yl)amino]ethyl}carbamate is a chemical compound with the molecular formula C12H17BrN2O2 and a molecular weight of 301.17958 g/mol . This compound is characterized by the presence of a tert-butyl group, a bromopyridine moiety, and a carbamate linkage. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of tert-butylN-{2-[(3-bromopyridin-2-yl)amino]ethyl}carbamate typically involves the reaction of tert-butyl carbamate with 3-bromopyridine-2-amine under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC). The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Chemical Reactions Analysis
tert-butylN-{2-[(3-bromopyridin-2-yl)amino]ethyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and methanol, as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-butylN-{2-[(3-bromopyridin-2-yl)amino]ethyl}carbamate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butylN-{2-[(3-bromopyridin-2-yl)amino]ethyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can form hydrogen bonds and hydrophobic interactions with the active site of the target protein, leading to inhibition or modulation of its activity. The carbamate linkage can also undergo hydrolysis, releasing the active amine or alcohol .
Comparison with Similar Compounds
tert-butylN-{2-[(3-bromopyridin-2-yl)amino]ethyl}carbamate can be compared with other similar compounds, such as:
tert-butyl (2-piperidin-3-ylethyl)carbamate: This compound has a piperidine ring instead of a pyridine ring and is used in different chemical and biological applications.
tert-butyl 3-bromopropylcarbamate: This compound has a bromopropyl group instead of a bromopyridine group and is used in the synthesis of functional cationic polymers and antimicrobial agents.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with molecular targets and diverse chemical reactivity.
Properties
Molecular Formula |
C12H18BrN3O2 |
|---|---|
Molecular Weight |
316.19 g/mol |
IUPAC Name |
tert-butyl N-[2-[(3-bromopyridin-2-yl)amino]ethyl]carbamate |
InChI |
InChI=1S/C12H18BrN3O2/c1-12(2,3)18-11(17)16-8-7-15-10-9(13)5-4-6-14-10/h4-6H,7-8H2,1-3H3,(H,14,15)(H,16,17) |
InChI Key |
HHCFMTCVJFWRKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC1=C(C=CC=N1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





amine](/img/structure/B13530659.png)
![Ethyl1,7-dioxa-2-azaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B13530675.png)

